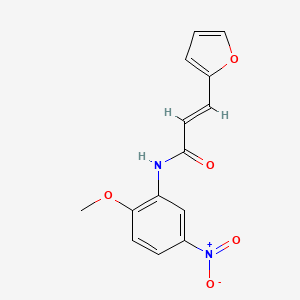

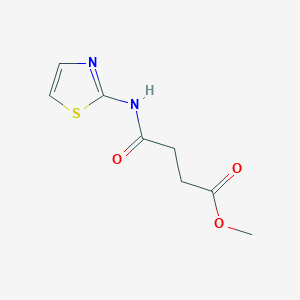

3-(2-furyl)-N-(2-methoxy-5-nitrophenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of furan derivatives like 3-(2-furyl)-N-(2-methoxy-5-nitrophenyl)acrylamide involves condensation reactions, where acyl chlorides are reacted with amines. For instance, Saikachi and Suzuki (1958) described the preparation of various 3-(5-nitro-2-furyl) acrylamides through the condensation of 3-(5-nitro-2-furyl) acryloyl chloride with alkylamines, showcasing the foundational methodologies for synthesizing similar compounds (Saikachi & Suzuki, 1958).

Molecular Structure Analysis

Research on the molecular structure of furan derivatives, including acrylamide compounds, often involves X-ray diffraction, infrared spectra, and differential thermal analysis. Kiryu and Iguchi (1967) identified different crystal forms of trans-2-(2-furyl)-3-(5-nitro-2-furyl)-acrylamide through such methods, providing insights into the structural aspects that could be applied to study 3-(2-furyl)-N-(2-methoxy-5-nitrophenyl)acrylamide (Kiryu & Iguchi, 1967).

Chemical Reactions and Properties

The chemical behavior of furan derivatives includes reactions with nitromethane and the study of cis-trans isomerization. For example, Pevzner (2016) synthesized 3-(furyl)-3-(diethoxyphosphoryl)acrylates and investigated their reactions with nitromethane, offering a window into the types of chemical reactions 3-(2-furyl)-N-(2-methoxy-5-nitrophenyl)acrylamide might undergo (Pevzner, 2016).

Physical Properties Analysis

Studies on polymorphism, solubility, and crystal structure are key to understanding the physical properties of furan derivatives. The work by Kiryu and Iguchi on the crystal forms of furylfuramide provides relevant information on the potential physical properties of similar compounds, highlighting the importance of solvent choice and temperature conditions in determining crystal structure and solubility (Kiryu & Iguchi, 1967).

Chemical Properties Analysis

The chemical properties of 3-(2-furyl)-N-(2-methoxy-5-nitrophenyl)acrylamide can be inferred from studies on similar compounds, focusing on reactivity, isomerization, and interactions with biological molecules. Clarke, Wardman, and Wilson (1984) explored the cis-trans isomerization of (5-nitro-2-furyl)acrylamide initiated by biological reducing agents, shedding light on the reactivity and stability of furan acrylamides in biological contexts (Clarke, Wardman, & Wilson, 1984).

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

3-(2-furyl)-N-(2-methoxy-5-nitrophenyl)acrylamide and its derivatives have been studied for their synthesis and potential antibacterial activities. A study detailed the preparation of various 3-(5-nitro-2-furyl) acrylamides by condensing 3-(5-nitro-2-furyl) acryloyl chloride and alkylamines. Among these derivatives, a particular compound demonstrated higher solubility in water and strong antibacterial activity, indicating the compound's utility in developing antibacterial agents (Saikachi & Suzuki, 1958).

Studies on Steric Configurations

Research has also focused on the synthesis and steric configurations of furan compounds, including 3-(5-nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acids and their derivatives. These studies are vital for understanding the compounds' chemical properties and potential applications in material science and drug design (Hirao, Kato, & Kozakura, 1973).

Polymorphism Studies

Investigations into the polymorphism of 2-(2-furyl)-3-(5-nitro-2-furyl)-acrylamide have revealed different crystal forms, providing insights into the compound's physical and chemical stability. Understanding polymorphism is crucial for pharmaceutical applications, where crystal form can affect drug bioavailability and efficacy (Kiryu & Iguchi, 1967).

Enzymatic Reduction Studies

The reduction of nitrofuran derivatives, including 3-(2-furyl)-N-(2-methoxy-5-nitrophenyl)acrylamide, by enzymes such as xanthine oxidase, has been studied to identify the reduction products. These studies contribute to understanding the metabolic pathways and potential toxicological effects of nitrofuran compounds (Tatsumi, Kitamura, & Yoshimura, 1976).

Cytotoxicity and Carcinogenicity Research

Research into the cytotoxic and carcinogenic potential of 3-(2-furyl)-N-(2-methoxy-5-nitrophenyl)acrylamide has shown its effects on inducing malignant transformations in cell cultures and animal models. These studies are crucial for assessing the safety and potential health risks associated with exposure to such compounds (Pienta, Lebherz, & Takayama, 1978).

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)-N-(2-methoxy-5-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5/c1-20-13-6-4-10(16(18)19)9-12(13)15-14(17)7-5-11-3-2-8-21-11/h2-9H,1H3,(H,15,17)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOVXBWJNVYNDC-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(furan-2-yl)-N-(2-methoxy-5-nitrophenyl)prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5514578.png)

![N-(4-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide](/img/structure/B5514584.png)

![(4aS*,7aR*)-1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514604.png)

![5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5514669.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5514670.png)

![2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5514675.png)

![2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile](/img/structure/B5514690.png)